methyl 5-bromo-1H-indole-2-carboxylate
Overview
Description
“Methyl 5-bromo-1H-indole-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a substituted 1H-indole .
Molecular Structure Analysis
The molecular formula of “Methyl 5-bromo-1H-indole-2-carboxylate” is C10H8BrNO2. Its average mass is 254.080 Da and its monoisotopic mass is 252.973831 Da .Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-indole-2-carboxylate” is a solid substance. It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
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Biotechnological Production
- Field : Systems Microbiology and Biomanufacturing
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : This approach has led to the production of several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
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Pharmaceutical Chemistry
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods : Novel methods of synthesis have been investigated for the construction of indoles as a moiety in selected alkaloids .
- Results : The application of indole derivatives as biologically active compounds has led to the production of various biologically vital properties .
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Antiviral Activity
- Field : Pharmaceutical Sciences
- Application : Some indole derivatives have shown antiviral activity .
- Methods : Researchers have prepared 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and tested them as antiviral agents .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Synthesis of Renieramycin G Analogs
- Field : Medicinal Chemistry
- Application : Indole-2-carboxylic acid, a derivative of indole, is used as a reactant for the stereoselective preparation of renieramycin G analogs .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
- Preparation of Antiproliferative Agents
- Field : Medicinal Chemistry
- Application : Indole-2-carboxylic acid, a derivative of indole, is used as a reactant for the preparation of antiproliferative agents against human leukemia K562 cells .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVXZDHGTWAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358760 | |
Record name | methyl 5-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1H-indole-2-carboxylate | |
CAS RN |
210345-56-5 | |
Record name | methyl 5-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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